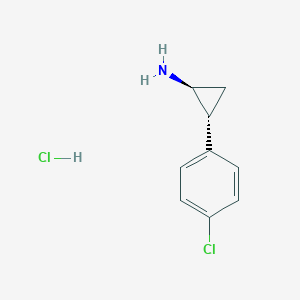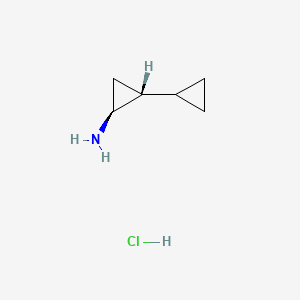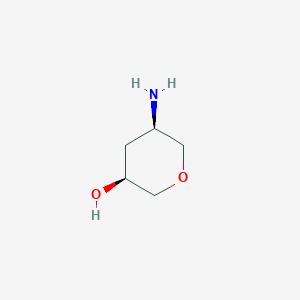![molecular formula C11H15NO3 B8186411 (R)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B8186411.png)
(R)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is a chiral compound known for its psychoactive properties. It is structurally related to other phenethylamines and is often studied for its potential effects on the central nervous system. This compound features a benzo[1,3]dioxole ring, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol typically involves several key steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Propyl Side Chain: The propyl side chain with a methylamino group is introduced via alkylation reactions. This often involves the use of alkyl halides and amines in the presence of a base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the chiral resolution process. Catalytic methods and continuous flow reactors might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methylamino group to a primary amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzo[1,3]dioxole ring, particularly at positions ortho or para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Various substituted benzo[1,3]dioxole derivatives.
科学研究应用
Chemistry
In chemistry, ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is used as a model compound to study the reactivity of phenethylamines and their derivatives. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is studied for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. It is used in research to explore the effects of psychoactive substances on brain function and behavior.
Medicine
In medicine, ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is investigated for its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent. Its effects on mood and cognition are of particular interest.
Industry
Industrially, this compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol involves its interaction with central nervous system receptors. It primarily targets serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and signaling. This interaction results in changes in mood, perception, and cognition.
相似化合物的比较
Similar Compounds
(S)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol: The enantiomer of the compound, which may have different pharmacological properties.
3,4-Methylenedioxyamphetamine (MDA): A structurally similar compound with psychoactive effects.
3,4-Methylenedioxymethamphetamine (MDMA): Another related compound known for its empathogenic and stimulant properties.
Uniqueness
®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is unique due to its specific chiral configuration, which can result in distinct pharmacological effects compared to its enantiomer or other similar compounds. Its interaction with serotonin receptors is particularly notable, making it a valuable compound for studying the effects of chiral psychoactive substances.
属性
IUPAC Name |
6-[(2R)-2-(methylamino)propyl]-1,3-benzodioxol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYYUIEDIOJRD-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)OCO2)O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C2C(=C1)OCO2)O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride](/img/structure/B8186364.png)


amine hydrochloride](/img/structure/B8186384.png)



![6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol](/img/structure/B8186417.png)


